molecular formula C13H15ClO2 B13075030 Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate

Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate

Cat. No.: B13075030
M. Wt: 238.71 g/mol
InChI Key: ZQRFQQZVJJBLKL-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15ClO2 It is a derivative of cyclobutane, featuring a chlorophenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate typically involves the cyclobutylation of a chlorophenyl derivative followed by esterification. One common method includes the reaction of 3-chlorophenylcyclobutane with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding acids or ketones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenylcyclobutyl acetates.

Scientific Research Applications

Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The chlorophenyl group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)acetate
  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-(3-bromophenyl)cyclobutyl)acetate

Uniqueness

Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

methyl 2-[3-(3-chlorophenyl)cyclobutyl]acetate

InChI

InChI=1S/C13H15ClO2/c1-16-13(15)7-9-5-11(6-9)10-3-2-4-12(14)8-10/h2-4,8-9,11H,5-7H2,1H3

InChI Key

ZQRFQQZVJJBLKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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